molecular formula C23H25ClN2O3 B11233169 4-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-6-ethoxy-2H-chromen-2-one

4-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-6-ethoxy-2H-chromen-2-one

Cat. No.: B11233169
M. Wt: 412.9 g/mol
InChI Key: WZILVQXULRLNRR-UHFFFAOYSA-N
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Description

4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from -10°C to 100°C, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one

InChI

InChI=1S/C23H25ClN2O3/c1-2-28-19-7-8-22-20(14-19)18(13-23(27)29-22)16-26-11-9-25(10-12-26)15-17-5-3-4-6-21(17)24/h3-8,13-14H,2,9-12,15-16H2,1H3

InChI Key

WZILVQXULRLNRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4Cl

Origin of Product

United States

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